2-(4-aminophenyl)-N,N-dimethylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

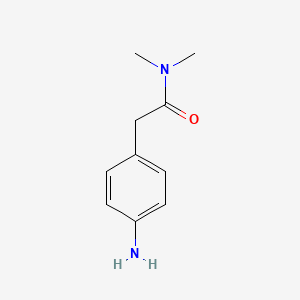

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWHCRLGBUCCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510291 | |

| Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81709-36-6 | |

| Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-aminophenyl)-N,N-dimethylacetamide

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(4-aminophenyl)-N,N-dimethylacetamide, a valuable building block in contemporary drug discovery and materials science. The document outlines a robust, field-proven two-step synthetic pathway commencing with the amide coupling of 4-nitrophenylacetic acid, followed by the catalytic reduction of the nitro intermediate. The narrative emphasizes the causal logic behind experimental choices, ensuring reproducibility and a deep understanding of the process. Each stage is supported by self-validating characterization protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to confirm structural integrity and purity. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource.

Introduction: Significance and Application

This compound (CAS No: 81709-36-6) is a substituted aromatic acetamide that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a primary aromatic amine and a tertiary amide, offers two distinct points for chemical modification, making it a key precursor for the development of more complex molecules. The primary amine is a common handle for forming amides, sulfonamides, or for engaging in cross-coupling reactions, while the dimethylacetamide moiety imparts specific solubility and conformational properties. Its utility is most pronounced in the synthesis of pharmacologically active agents and functional materials where precise control over molecular architecture is paramount. This guide provides an end-to-end workflow, from synthesis to final characterization, designed to empower researchers with a reliable and well-understood protocol.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence designed to protect the chemically sensitive amine functionality until the final stage. Direct amidation of 4-aminophenylacetic acid is often complicated by the competing reactivity of the amino group, which can act as a nucleophile or a base. Therefore, a more controlled and higher-yielding strategy involves the use of a nitro-substituted precursor, 2-(4-nitrophenyl)-N,N-dimethylacetamide, which is subsequently reduced to the target aniline.

This nitro-group-as-protecting-group strategy is a cornerstone of aromatic chemistry, as the nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and remaining inert during the initial amide bond formation. Its subsequent reduction to an amine is typically a high-yield, clean transformation.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-(4-nitrophenyl)-N,N-dimethylacetamide

The initial step involves the formation of an amide bond between 4-nitrophenylacetic acid and dimethylamine. Direct condensation is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be activated. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a standard and highly efficient method in modern amide synthesis.[2]

Causality of Reagent Choice:

-

EDC (or DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[2] EDC is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.

-

HOBt: This additive serves two critical functions. It acts as a scavenger for the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization if chiral centers are present.

-

DIPEA (or Triethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-nitrophenylacetic acid (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the slow, dropwise addition of a solution of dimethylamine (1.5 eq, typically a 2M solution in THF or as a gas bubbled through the solution).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield 2-(4-nitrophenyl)-N,N-dimethylacetamide as a solid.

Step 2: Reduction of 2-(4-nitrophenyl)-N,N-dimethylacetamide

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice as it is highly efficient, clean, and avoids the use of stoichiometric metallic reagents that can complicate purification.[3]

Causality of Reagent Choice:

-

Palladium on Carbon (Pd/C): This is a highly effective and widely used heterogeneous catalyst for the reduction of nitro groups. It offers excellent activity, selectivity, and is easily removed from the reaction mixture by simple filtration.

-

Hydrogen Gas (H₂): The ultimate reducing agent. It is typically supplied from a balloon or a pressurized cylinder. The reaction is often run at atmospheric pressure for safety and convenience.

-

Methanol or Ethanol: These are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation flask, dissolve the 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) from Step 1 in Methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC, observing the disappearance of the starting nitro compound and the appearance of the more polar amine product.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional Methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug.

Comprehensive Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of proof.

Figure 2: Interrelation of characterization techniques for product validation.

Physical and Chemical Properties

A summary of key physical and chemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 81709-36-6 | |

| Appearance | Solid | |

| Monoisotopic Mass | 178.11061 Da | [4] |

Spectroscopic and Chromatographic Data

The following sections detail the expected outcomes from standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.[5]

-

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals (in CDCl₃):

-

~6.9-7.1 ppm: A doublet (2H), corresponding to the two aromatic protons ortho to the amide-bearing methylene group.

-

~6.6-6.7 ppm: A doublet (2H), corresponding to the two aromatic protons ortho to the amino group.

-

~3.6 ppm: A broad singlet (2H), for the primary amine (-NH₂) protons.

-

~3.4 ppm: A singlet (2H), for the methylene (-CH₂-) protons.

-

~2.9-3.0 ppm: Two singlets (total 6H), for the two non-equivalent N-methyl (-N(CH₃)₂) groups due to restricted rotation around the amide C-N bond.

-

-

-

¹³C NMR (Carbon NMR):

-

Expected Signals (in CDCl₃):

-

~171-172 ppm: Amide carbonyl carbon (C=O).

-

~145 ppm: Aromatic carbon attached to the amino group.

-

~130 ppm: Aromatic carbons ortho to the amide-bearing methylene group.

-

~122 ppm: Aromatic carbon attached to the methylene group.

-

~115 ppm: Aromatic carbons ortho to the amino group.

-

~41 ppm: Methylene carbon (-CH₂-).

-

~36-37 ppm: The two N-methyl carbons (-N(CH₃)₂).

-

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorption Bands:

-

3450-3250 cm⁻¹: Two distinct sharp bands, characteristic of the symmetric and asymmetric N-H stretching of a primary aromatic amine.

-

~3050 cm⁻¹: C-H stretching for the aromatic ring.

-

~2930 cm⁻¹: C-H stretching for the aliphatic methyl and methylene groups.

-

1630-1660 cm⁻¹: A strong C=O stretching band for the tertiary amide.

-

~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.

-

1500-1600 cm⁻¹: C=C stretching bands for the aromatic ring.

-

3.2.3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Result:

-

In positive ion mode, the primary observed peak will be the protonated molecular ion [M+H]⁺ at m/z ≈ 179.12.

-

The exact mass measurement using High-Resolution Mass Spectrometry (HRMS) should correspond to the calculated value for C₁₀H₁₅N₂O⁺.

-

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound.[6]

-

Sample Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid). For example, a gradient from 10% to 95% Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

-

Expected Result: A pure sample should exhibit a single major peak in the chromatogram. The purity can be calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Safety and Handling

-

General Precautions: Work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

EDC and HOBt: Can be irritating and sensitizing. Avoid inhalation and skin contact.

-

DIPEA and Dimethylamine: Are corrosive and volatile bases. Handle with care.

-

Pd/C Catalyst: Can be pyrophoric, especially when dry and exposed to air or solvents. Do not allow the catalyst to dry completely during filtration. Handle under an inert atmosphere when possible.

-

Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for the preparation of this compound. By employing a two-step strategy involving amide coupling of a nitro-precursor followed by catalytic hydrogenation, the target compound can be obtained in good yield and high purity. The comprehensive characterization workflow, integrating NMR, IR, MS, and HPLC, provides a robust framework for validating the structural integrity and purity of the final product. This protocol serves as a foundational resource for researchers requiring this versatile chemical intermediate for applications in pharmaceutical and materials development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound (C10H14N2O). Available from: [Link]

-

Royal Society of Chemistry. Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Available from: [Link]

-

Al-Zoubi, R. M. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules. 2021, 26(23), 7129. Available from: [Link]

-

PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST. N,N-Dimethylacetamide. NIST Chemistry WebBook, SRD 69. Available from: [Link]

- Google Patents. EP2177504A1 - Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans.

-

Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. 2009, 38(2), 606-631. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

RSC Publishing. A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Dimethylacetamide. Available from: [Link]

-

MassBank. N,N-DIMETHYLACETAMIDE; EI-B; MS. Available from: [Link]

-

Ataman Kimya. N,N-DIMETHYLACETAMIDE. Available from: [Link]

-

Smajlagić, A., & Srabović, M. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). 2022, 11(10), 843-846. Available from: [Link]

-

NIST. N,N-Dimethylacetamide. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

Wikipedia. Dimethylacetamide. Available from: [Link]

-

Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available from: [Link]

-

SIELC Technologies. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. Available from: [Link]

-

Ghaffar, T., & Gribble, A. D. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. 2016, 7, 11844. Available from: [Link]

-

Panda, S. S. Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. 2017, 3(3). Available from: [Link]

-

ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-aminophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminophenyl)-N,N-dimethylacetamide is a substituted aromatic amide of increasing interest within the pharmaceutical and chemical research sectors. Its structural motifs, featuring a primary aromatic amine and a dimethylacetamide group, suggest its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, development, and formulation. These properties govern critical parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation stability and manufacturability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers, offering not only a compilation of available data but also detailed experimental protocols and the scientific rationale behind these methodologies.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and a clear representation of its two-dimensional and three-dimensional arrangements.

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 81709-36-6 | [PubChem][1] |

| Molecular Formula | C₁₀H₁₄N₂O | [PubChem][1] |

| Molecular Weight | 178.23 g/mol | [PubChem][1] |

| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)N | [PubChem][1] |

| InChI Key | HKWHCRLGBUCCTI-UHFFFAOYSA-N | [PubChem][1] |

digraph "2D_Structure" { graph [layout=neato, overlap=false, splines=true, size="4,4!"]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1[label="H₂"]; C7 [label="C"]; H2[label="H₂"]; C8 [label="C"]; O1 [label="O"]; N2 [label="N"]; C9 [label="C"]; H3[label="H₃"]; C10 [label="C"]; H4[label="H₃"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N1; N1 -- H1[style=invis];

C4 -- C7; C7 -- H2[style=invis]; C7 -- C8; C8 -- O1 [style=double]; C8 -- N2; N2 -- C9; C9 -- H3[style=invis]; N2 -- C10; C10 -- H4[style=invis];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,1.8!"]; H1[pos="0,2.3!"]; C7 [pos="0,-1.8!"]; H2[pos="-0.5,-2.1!"]; C8 [pos="1.2,-2.3!"]; O1 [pos="1.2,-3.1!"]; N2 [pos="2.2,-1.8!"]; C9 [pos="3.2,-2.3!"]; H3[pos="3.7,-2.1!"]; C10 [pos="2.2,-0.8!"]; H4[pos="2.2,-0.3!"]; }

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. The following sections detail the key parameters for this compound.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance.

Experimental Data: Currently, specific experimental data for the melting point of this compound is not widely available in the searched literature. Commercial suppliers often characterize it as a solid.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a standard procedure in pharmaceutical quality control, often following pharmacopeial methods.[2]

Principle: The capillary method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated temperature probe.

-

Glass capillary tubes (closed at one end).

-

Sample pulverizer (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to avoid solvent effects on the melting point.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube and tap gently to pack the sample to a height of 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise determination, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

Causality of Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

-

Controlled Heating Rate: A slow and controlled heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to a precise measurement.[3]

Solubility

Aqueous solubility is a critical parameter for drug candidates as it directly influences their bioavailability.

Experimental Data: Specific experimental data for the aqueous solubility of this compound is not readily available in the public domain. However, the presence of both a polar amine group and an amide group, along with a moderately sized aromatic ring, suggests it may have limited to moderate aqueous solubility.

Experimental Protocol: Shake-Flask Method (OECD 105)

The shake-flask method is a widely accepted technique for determining the water solubility of chemical substances.[4]

Principle: A surplus of the solid compound is equilibrated with a known volume of water at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature shaker bath or incubator.

-

Flasks with stoppers.

-

Analytical balance.

-

Centrifuge or filtration apparatus (with filters that do not adsorb the analyte).

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a flask.

-

Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the clear supernatant or filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality of Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that a saturated solution is formed.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. The primary aromatic amine in this compound is basic.

Predicted and Experimental Data: While a specific experimental pKa value for the aminophenyl group in this molecule is not available in the searched literature, it is expected to be in the range of typical anilines (around 4-5).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Apparatus:

-

Potentiometer with a calibrated pH electrode.

-

Burette for precise addition of titrant.

-

Magnetic stirrer and stir bar.

-

Standardized solutions of hydrochloric acid and sodium hydroxide.

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration:

-

To determine the pKa of the basic amine group, titrate the sample solution with a standardized solution of hydrochloric acid.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Causality of Experimental Choices:

-

Calibrated pH Electrode: Accurate pH measurements are fundamental to this technique.

-

Standardized Titrant: The concentration of the titrant must be known precisely to accurately determine the equivalence point.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Computed Data: A computed XLogP3 value of 0.6 is available for this compound.[1] This suggests that the compound has a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol: Shake-Flask Method

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Apparatus:

-

Separatory funnels.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of the compound to a separatory funnel containing the two pre-saturated phases.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely, using a centrifuge if necessary.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will lead to a specific splitting pattern.

-

N,N-dimethyl Protons: A singlet in the aliphatic region (typically 2.8-3.2 ppm) corresponding to the six protons of the two methyl groups on the amide nitrogen.

-

Methylene Protons: A singlet in the aliphatic region (typically 3.5-4.0 ppm) for the two protons of the CH₂ group.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and concentration-dependent.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (typically 110-150 ppm).

-

N,N-dimethyl Carbons: A signal in the aliphatic region (typically 35-40 ppm).

-

Methylene Carbon: A signal in the aliphatic region (typically 40-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ for the amide carbonyl group.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (178.23).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Synthesis and Stability

A reliable synthetic route and an understanding of a compound's stability are crucial for its practical application.

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-(4-nitrophenyl)-N,N-dimethylacetamide.

Illustrative Synthetic Scheme:

A detailed experimental protocol for a similar reduction of a nitrophenyl group to an aminophenyl group can be found in the literature and adapted for this specific synthesis.[5]

Stability

The stability of this compound should be assessed under various conditions, including temperature, pH, and light exposure. The primary aromatic amine group may be susceptible to oxidation, especially in the presence of light and air. The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with detailed experimental protocols for their determination. While some experimental data for this specific compound are not yet widely published, this guide offers a robust framework for its characterization. A thorough understanding and experimental determination of these properties are essential for any researcher or drug development professional working with this promising molecule.

References

Sources

2-(4-aminophenyl)-N,N-dimethylacetamide spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-(4-aminophenyl)-N,N-dimethylacetamide

Introduction

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of chemical intermediates is paramount. This compound, with the molecular formula C₁₀H₁₄N₂O, serves as a valuable building block.[1] Its structure, featuring a primary aromatic amine and a tertiary amide, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation, a cornerstone of modern chemical analysis.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectral data lies in understanding the molecule's constituent parts: a 1,4-disubstituted (para) benzene ring, a primary aniline amine group (-NH₂), a methylene bridge (-CH₂-), and a tertiary N,N-dimethylacetamide group (-C(O)N(CH₃)₂). Each of these functional groups gives rise to characteristic signals in its respective spectrum.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to elucidate the structure.

Interpretation of the ¹H NMR Spectrum:

The structure suggests five distinct proton environments:

-

Aromatic Protons (H-Ar): The para-substitution pattern creates a magnetically symmetric environment, resulting in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating amine group (-NH₂) are shielded and appear upfield, while the protons ortho to the electron-withdrawing acetamide group are deshielded and appear downfield.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.

-

Methylene Protons (-CH₂-): Situated between the aromatic ring and the carbonyl group, these protons appear as a sharp singlet as there are no adjacent protons to cause splitting.

-

N-Methyl Protons (-N(CH₃)₂): The two methyl groups on the tertiary amide nitrogen are diastereotopic due to restricted rotation around the C-N amide bond. This can lead to two separate singlets. However, at higher temperatures or in certain solvents, rapid rotation can cause them to become equivalent, resulting in a single singlet. For simplicity, we will consider the case of a single, slightly broadened singlet.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Doublet | 2H | Ar-H (ortho to -CH₂CONH₂) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 3.6 - 5.0 | Broad Singlet | 2H | -NH ₂ |

| ~ 3.5 | Singlet | 2H | -CH ₂- |

| ~ 2.9 - 3.1 | Singlet (broad) | 6H | -N(CH ₃)₂ |

Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.[2][3][4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity, maximizing spectral resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

-

Analysis: Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing direct insight into the molecular skeleton.

Interpretation of the ¹³C NMR Spectrum:

The molecule has 10 carbon atoms, but due to symmetry, 8 unique signals are expected in the proton-decoupled ¹³C NMR spectrum:

-

Carbonyl Carbon (-C=O): This is the most deshielded carbon, appearing significantly downfield.

-

Aromatic Carbons (C-Ar): Four distinct signals are expected:

-

C-NH₂ (quaternary, ipso-carbon)

-

C-CH₂ (quaternary, ipso-carbon)

-

Two C-H carbons.

-

-

Methylene Carbon (-CH₂-): Appears in the aliphatic region.

-

N-Methyl Carbons (-N(CH₃)₂): The two methyl carbons are expected to be equivalent (or very close) and appear as a single signal in the high-field region.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171 | C =O |

| ~ 146 | Ar-C -NH₂ |

| ~ 130 | Ar-C H (ortho to -CH₂CONH₂) |

| ~ 128 | Ar-C -CH₂ |

| ~ 115 | Ar-C H (ortho to -NH₂) |

| ~ 42 | -C H₂- |

| ~ 36 | -N(C H₃)₂ |

Note: Chemical shifts are predictions and can be influenced by solvent choice.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a high-resolution NMR spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C and its longer relaxation times.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be dominated by absorptions from the amine and amide groups.

-

N-H Vibrations: The primary aromatic amine (-NH₂) will exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[7][8] An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.[7][9]

-

C=O Vibration: The tertiary amide carbonyl group (-C=O) will produce a very strong and sharp absorption band around 1630-1670 cm⁻¹.[9] The exact position is influenced by conjugation and molecular environment.

-

C-H Vibrations: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) appear just below 3000 cm⁻¹.

-

C-N Vibrations: The C-N stretch of the aromatic amine is typically found in the 1250-1340 cm⁻¹ range.[7][10]

-

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. A strong absorption band around 800-850 cm⁻¹ is characteristic of para-disubstitution (C-H out-of-plane bending).

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3350 | Medium (two bands) | N-H Stretch | Primary Aromatic Amine |

| 3050 - 3010 | Medium-Weak | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1650 - 1630 | Strong, Sharp | C=O Stretch | Tertiary Amide |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine |

| 1520 - 1475 | Medium | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 850 - 800 | Strong | C-H Bend (out-of-plane) | para-Disubstituted Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: With the clean ATR crystal, run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Analysis: Identify and label the significant absorption peaks in the processed spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺) and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.

Analysis of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₁₄N₂O is 178.23 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 178. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.

-

Fragmentation Pathways: The molecular ion is energetically unstable and will fragment in predictable ways.[11] The most favorable fragmentations involve the formation of stable carbocations. For this molecule, cleavage at the benzylic position is highly favored.

-

Benzylic Cleavage (α-cleavage to the ring): The most significant fragmentation is the cleavage of the C-C bond between the methylene group and the aromatic ring. This is driven by the formation of a highly stable benzylic-type cation, which is further resonance-stabilized by the electron-donating amino group. This fragmentation leads to the base peak (the most intense peak in the spectrum).

-

[M - C₇H₈N]⁺ → [CH₂CON(CH₃)₂]⁺ at m/z = 86

-

[M - CH₂CON(CH₃)₂]⁺ → [H₂NC₆H₄CH₂]⁺ at m/z = 106 (This is the more stable cation and is expected to be the base peak).

-

-

Amide Fragmentation: Cleavage can also occur around the amide functionality.[12][13]

-

α-cleavage to the carbonyl: Loss of the N(CH₃)₂ radical to form an acylium ion.

-

[M - N(CH₃)₂]⁺ at m/z = 134

-

-

Cleavage of the amide C-N bond can lead to a fragment at m/z = 72 corresponding to [CON(CH₃)₂]⁺.[12]

-

Sources

- 1. This compound | C10H14N2O | CID 12805227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-aminophenyl)-N,N-dimethylacetamide (CAS 81709-36-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-aminophenyl)-N,N-dimethylacetamide, a versatile chemical intermediate.

Chemical Identity and Structure

This compound, registered under CAS number 81709-36-6, is a substituted aromatic acetamide.[][2][3] Its structure features a central benzene ring substituted with an amino group (-NH₂) at the para-position (position 4) and an N,N-dimethylacetamide group at position 1.

The IUPAC name for this compound is this compound.[2] It is also known by various synonyms, including:

-

4-Amino-N,N-dimethylphenylacetamide

-

2-(4-Amino-phenyl)-N,N-dimethyl-acetamide[2]

The molecular formula is C₁₀H₁₄N₂O, and it has a molecular weight of 178.23 g/mol .[][2]

Structural Representations:

-

SMILES: CN(C)C(=O)CC1=CC=C(C=C1)N[]

-

InChI: InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3[]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[][2] |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[][2] |

| XLogP3-AA | 0.6 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 2 | PubChem (Computed)[2] |

| Boiling Point | 164-166 °C (for N,N-dimethylacetamide) | Chemeurope.com[4] |

| Melting Point | -20 °C (for N,N-dimethylacetamide) | Chemeurope.com[4] |

| Density | 0.94 g/cm³ (for N,N-dimethylacetamide) | Chemeurope.com[4] |

| Solubility in Water | Miscible (for N,N-dimethylacetamide) | Wikipedia[5] |

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in readily available literature. However, a logical and established synthetic pathway can be inferred from the synthesis of structurally similar compounds, such as N-(4-aminophenyl) acetamide.[6] This proposed synthesis involves a two-step process starting from 2-(4-nitrophenyl)acetic acid.

Proposed Synthesis Pathway:

Caption: Proposed two-step synthesis of this compound.

Step 1: Amidation of 2-(4-nitrophenyl)acetic acid

The first step involves the conversion of the carboxylic acid group of 2-(4-nitrophenyl)acetic acid to an N,N-dimethylamide. This is a standard amidation reaction that can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group on the 2-(4-nitrophenyl)-N,N-dimethylacetamide intermediate to an amino group. This is a common transformation in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation with hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl), is also a well-established method for this conversion.[6]

Applications in Drug Development and Organic Synthesis

While this compound does not have known direct pharmacological activity, its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[6] The presence of a primary aromatic amine and an amide functional group provides two reactive sites for further chemical modifications.

The broader class of N,N-dimethylacetamide (DMAc) and its derivatives are recognized for their utility in pharmaceutical manufacturing.[7] DMAc is an FDA-approved solvent known for its ability to dissolve a wide range of organic and inorganic compounds, making it useful in various reaction media.[7]

A key application of compounds like this compound is as a building block in the synthesis of heterocyclic compounds. For instance, a patent describes the use of N,N-dimethylacetamide as a solvent in the intramolecular cyclization to form 4-(4-aminophenyl)-3-morpholinone, highlighting the role of the acetamide moiety in the formation of more complex drug-like scaffolds.[8] The amino group on the phenyl ring can be readily diazotized and converted to a variety of other functional groups, or it can be acylated or alkylated to build more complex structures.

Analytical and Spectroscopic Characterization

The characterization of this compound relies on standard analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the N,N-dimethyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of equivalent protons on the para-substituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet in the range of δ 3.0-3.5 ppm.

-

N,N-dimethyl Protons (-N(CH₃)₂): A singlet around δ 2.8-3.0 ppm, integrating to six protons.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbons.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm).

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 170-175 ppm.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

-

N-Methyl Carbons (-N(CH₃)₂): A signal in the aliphatic region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve cleavage of the C-C bond between the phenyl ring and the methylene group, as well as cleavage of the amide bond. Common fragment ions would include those corresponding to the loss of the dimethylamino group and the entire acetamide side chain. The presence of a nitrogen atom results in an even molecular weight, consistent with the nitrogen rule.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

-

N-H Stretching (Amino Group): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the 2800-3100 cm⁻¹ region.

-

C=O Stretching (Amide): A strong absorption band around 1630-1680 cm⁻¹.[10]

-

N-H Bending (Amino Group): A band in the region of 1590-1650 cm⁻¹.

-

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the fingerprint region, with substitution patterns often indicated by bands in the 690-900 cm⁻¹ range.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 81709-36-6) is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, with both a reactive primary amine and a stable amide group, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its likely applications, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

PubChem. This compound | C10H14N2O | CID 12805227.

-

BOC Sciences. CAS 81709-36-6 this compound.

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

MSU chemistry. Mass Spectrometry.

-

University of Puget Sound. Mass Spectrometry: Fragmentation.

-

Echemi. N,N-dimethylacetamide | 81709-36-6, 2-(4-aminophenyl).

-

Wikipedia. Dimethylacetamide.

-

Fisher Scientific. N N-Dimethylacetamide.

-

ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.

-

National Institutes of Health. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.

-

Intermediates for Pharma.

-

NMRDB.org. Predict 13C carbon NMR spectra.

-

Chemchart. 2-(2-aminophenyl)-N,N-dimethylacetamide (86162-60-9).

-

PrepChem.com. Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide.

-

Nano. N-Dimethylacetamide.pdf.

-

University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

ResearchGate. Figure S2. 13 C NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.

-

National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

-

Google Patents. (12) United States Patent.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.

-

ChemicalBook. N,N-Dimethylacetamide(127-19-5) 13C NMR spectrum.

-

Google Patents. (12) United States Patent.

-

ChemicalBook. N,N-Dimethylacetamide(127-19-5) IR Spectrum.

-

Taylor & Francis. n n dimethylacetamide – Knowledge and References.

-

Ataman Kimya. N,N-DIMETHYLACETAMIDE.

-

PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide | C10H14N2O | CID 12884235.

-

Common Organic Chemistry. Dimethylacetamide (DMA).

-

Google Patents. US3068145A - Topical pharmaceutical formulations containing n, n-dimethylacetamide as an anti-inflammatory ingredient.

-

ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions.

-

ResearchGate. Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in....

-

Google Patents. CN113024505A - Preparation method of dimethenamid.

-

The Journal of Chemical Education. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

-

Automated Topology Builder. N,N-Dimethylacetamide | C4H9NO | MD Topology | NMR | X-Ray.

-

Google Patents. United States Patent Office.

-

The Royal Society of Chemistry. Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information.

-

chemeurope.com. Dimethylacetamide.

-

ResearchGate. A FTIR study of ion-solvent interactions in N,N-dimethylacetamide.

Sources

- 2. This compound | C10H14N2O | CID 12805227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Dimethylacetamide [chemeurope.com]

- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof - Google Patents [patents.google.com]

- 9. whitman.edu [whitman.edu]

- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(4-aminophenyl)-N,N-dimethylacetamide in Organic Solvents

This guide provides an in-depth technical analysis of the solubility characteristics of 2-(4-aminophenyl)-N,N-dimethylacetamide. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in various organic solvent systems. This document will delve into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a synthesized molecule to an effective therapeutic agent.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and difficulties in formulation development.[2] this compound, a compound of interest in medicinal chemistry, possesses structural features that suggest a nuanced solubility profile across different organic solvents. Understanding and quantifying this solubility is paramount for its effective utilization in drug discovery and development processes, from reaction chemistry and purification to the final formulation.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The key features of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[2] |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 81709-36-6 | ChemicalBook[3] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[2] |

| Hydrogen Bond Donors | 1 (from the amino group) | Echemi[4] |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and amino nitrogen) | Echemi[4] |

The presence of a primary amine (-NH₂) and a tertiary amide (-CON(CH₃)₂) functional group introduces polarity and the capacity for hydrogen bonding. The aromatic phenyl ring, however, contributes a significant nonpolar character to the molecule. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Polarity

The polarity of both the solute and the solvent is a key determinant of solubility. Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes. Nonpolar solvents, with their low dipole moments, are better suited for dissolving nonpolar solutes.

This compound has a moderate topological polar surface area (46.3 Ų), indicating a degree of polarity.[2] The amino and amide groups are the primary contributors to this polarity. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.

Hydrogen Bonding

The ability of a molecule to form hydrogen bonds is a powerful driver of solubility. This compound can act as both a hydrogen bond donor (via the N-H bonds of the primary amine) and a hydrogen bond acceptor (via the lone pairs on the amino nitrogen and the carbonyl oxygen).[4]

-

Protic Solvents: Solvents that can also act as hydrogen bond donors (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating this compound. The hydrogen on the solvent's hydroxyl group can interact with the carbonyl oxygen and amino nitrogen of the solute, while the oxygen of the solvent's hydroxyl group can accept a hydrogen from the solute's amino group.

-

Aprotic Solvents: Polar aprotic solvents (e.g., acetone, ethyl acetate) lack a hydrogen bond-donating group but can act as hydrogen bond acceptors. They will be able to interact with the amino group of this compound, though the overall solute-solvent interaction may be weaker than with protic solvents.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a predicted qualitative solubility profile for this compound in a range of common organic solvents is presented below. It is crucial to note that this is a predictive assessment, and experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (both donor and acceptor) and favorable polar interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF) | Moderate to High | Good polar interactions and hydrogen bond acceptance by the solvent. |

| Halogenated | Dichloromethane | Moderate | Moderate polarity allows for some interaction, but lacks strong hydrogen bonding. |

| Aromatic | Toluene | Low to Moderate | Primarily nonpolar interactions with the phenyl ring; limited interaction with polar groups. |

| Aliphatic | Hexane, Heptane | Low | Dominated by nonpolar interactions; poor solvation of the polar amino and amide groups. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is the gold standard in pharmaceutical research. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method:

-

HPLC-UV: This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities. A suitable wavelength for detection should be determined by running a UV scan of the compound.

-

UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and there are no interfering substances.

-

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Sources

thermal stability and degradation of 2-(4-aminophenyl)-N,N-dimethylacetamide

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(4-aminophenyl)-N,N-dimethylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with established analytical methodologies to offer a predictive and practical framework for stability assessment. The guide elucidates anticipated degradation pathways—including hydrolysis, oxidation, and thermal fragmentation—based on the compound's distinct functional moieties. Detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and comprehensive forced degradation studies are provided. These experimental designs are integrated with advanced analytical techniques, such as HPLC-UV/MS, to facilitate the identification and quantification of potential degradants. The overarching goal is to equip scientists with the necessary expertise to design robust stability studies, interpret complex data, and ensure the integrity of this compound in research and development settings.

Introduction: The Imperative of Stability Profiling

This compound is a molecule of interest due to its structural components: a primary aromatic amine and a tertiary amide. These functional groups are common in active pharmaceutical ingredients (APIs) and key intermediates, making an understanding of the molecule's stability paramount for its potential applications in drug development and organic synthesis. The stability of a chemical entity directly influences its safety, efficacy, and shelf-life.[1]

Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[2] They provide invaluable insights into the intrinsic stability of a molecule by subjecting it to environmental stresses more severe than those encountered during accelerated stability testing.[1] This process helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] This guide will explore the probable degradation mechanisms of this compound and provide the technical protocols necessary to validate these hypotheses experimentally.

Physicochemical Profile and Structural Considerations

To understand the stability of this compound, one must first consider its structure. The molecule consists of a p-aminophenyl ring linked to the α-carbon of an N,N-dimethylacetamide group.

-

Aromatic Amine Moiety: The primary amine group (-NH₂) attached to the benzene ring is a site susceptible to oxidation, which can lead to the formation of colored impurities and complex polymeric species.[3] Its basicity also makes it a potential site for salt formation.

-

Tertiary Amide Moiety: The N,N-dimethylacetamide group contains a tertiary amide, which is generally more stable to hydrolysis than primary or secondary amides. However, it is not immune. The acyl-nitrogen bond can be cleaved under strong acidic or basic conditions.[4][5] The N,N-dimethyl group itself can be a site for oxidative N-demethylation.[6][7]

-

High-Boiling Solvent Analogy: The N,N-dimethylacetamide (DMAc) portion of the molecule is analogous to the high-boiling polar aprotic solvent. DMAc itself is known to undergo thermal decomposition at temperatures exceeding 160°C.[8]

Anticipated Degradation Pathways

The degradation of this compound can be logically predicted to proceed through several key pathways, dictated by its functional groups.

Hydrolytic Degradation

Hydrolysis represents a primary pathway for amide-containing compounds.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the carbonyl oxygen of the amide will be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would lead to the cleavage of the acyl-N bond, yielding 4-aminophenylacetic acid and dimethylamine.[4][9]

-

Base-Catalyzed Hydrolysis: Under strong basic conditions, the amide is attacked by a hydroxide ion at the carbonyl carbon. While generally slower for tertiary amides, this pathway can still proceed, especially at elevated temperatures, yielding the carboxylate salt of 4-aminophenylacetic acid and dimethylamine.

Caption: Anticipated hydrolytic degradation pathways.

Oxidative Degradation

The presence of both an aromatic amine and N,N-dimethyl groups makes the molecule susceptible to oxidation.

-

Aromatic Amine Oxidation: The primary aromatic amine is readily oxidized, especially in the presence of peroxides or atmospheric oxygen, potentially catalyzed by metal ions or light. This can lead to the formation of nitroso, nitro, and quinone-like structures, which are often highly colored. Further polymerization can also occur.

-

N-Demethylation: The N,N-dimethylamino group can undergo oxidative N-demethylation, a common metabolic pathway, to form the N-methyl and subsequently the primary amide derivatives.[6][7] This process can be initiated by oxidizing agents like hydrogen peroxide.

Caption: Potential oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, the molecule can undergo fragmentation. Based on studies of related compounds, decomposition is likely to initiate at the amide linkage, which is typically less stable than the aromatic C-C and C-N bonds.[8][10] Potential pathways include:

-

Decarbonylation: Loss of carbon monoxide.

-

C-N Bond Cleavage: Fragmentation at the bond between the phenyl ring and the nitrogen or the carbonyl carbon and the nitrogen.

-

C-C Bond Cleavage: Scission of the bond between the phenyl ring and the adjacent methylene group.

Photolytic Degradation

Aromatic amines are known to be sensitive to light, particularly UV radiation.[11] In the presence of light, the aromatic amine moiety can be excited, leading to the generation of radical species. This can initiate degradation cascades similar to oxidation, resulting in discoloration and the formation of complex impurities.[12] The degradation can be accelerated by the presence of photosensitizers or photocatalysts.[11]

Experimental Assessment of Stability

A multi-faceted experimental approach is required to thoroughly characterize the stability of this compound.

Experimental Workflow Overview

The logical flow of a stability assessment involves initial thermal screening (TGA/DSC) followed by comprehensive forced degradation studies, with ongoing analysis by a stability-indicating method like HPLC-UV/MS.

Caption: Workflow for stability profile assessment.

Thermogravimetric Analysis (TGA)

Causality: TGA is employed to determine the temperature at which the compound begins to lose mass due to decomposition. This provides a quantitative measure of its upper thermal stability limit in an inert or oxidative atmosphere. The choice of atmosphere (e.g., nitrogen vs. air) can help differentiate between purely thermal fragmentation and thermo-oxidative processes.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen (or air for oxidative studies) at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of its melting point, heat of fusion, and the presence of any polymorphic transitions or exothermic decomposition events.[13][14] It is a critical tool for assessing purity and characterizing the solid-state properties of a substance.[15][16][17]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-